2-Hydroxy-5-(methylthio)-benzoic Acid-D3
Description
Properties
Molecular Formula |
C₈H₅D₃O₃S |
|---|---|
Molecular Weight |
187.23 |
Synonyms |
5-(methylthio)-benzoic Acid-D3; 2-Hydroxy-5-methylsulfanylbenzoic Acid-D3; 5-(Methylthio)salicylic Acid-D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Derivatives
- 2-Hydroxy-5-methylbenzoic acid (CAS: 89-56-5) Structural difference: Replaces the methylthio group with a methyl (-CH₃) group. Applications: Used in laboratory synthesis and as a precursor for pharmaceuticals. Safety data indicate it requires standard handling for carboxylic acids (e.g., eye protection) .
- 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) Structural difference: Features a nitro (-NO₂) group at the 5-position instead of methylthio. Applications: Acts as a chelating agent and intermediate in dye synthesis. The electron-withdrawing nitro group increases acidity (pKa ~2.5) compared to the methylthio analog (pKa ~3.5) .
Sulfur-Containing Derivatives
- 2-Hydroxy-5-(2-thienyl)benzoic acid (CAS: 23380-74-7) Structural difference: Substitutes methylthio with a thienyl (C₄H₃S) group. Applications: Potential use in materials science due to the conjugated thiophene ring, which enhances electronic properties .
3-(Methylthio)-5-(trifluoromethyl)benzoic acid (CAS: 53985-40-3)
Comparison with Deuterated Analogs
2-Hydroxy-5-methylbenzoic Acid-d8 (CAS: N/A)
Albendazole-(methyl-d3)
Functional Analogs: Bioactive Derivatives
Sulfonamido Derivatives
- 2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid Structural difference: Incorporates a sulfonamide (-SO₂NH-) linker and nitro group. Comparison: The sulfonamide group enhances hydrogen bonding capacity compared to the methylthio group, which primarily contributes to hydrophobicity.
Azo Derivatives
- 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (Phenylazosalicylic Acid) Structural difference: Contains an azo (-N=N-) group at the 5-position. Applications: Used in dyes and as a radical scavenger. Key distinction: The azo group introduces photochromic properties absent in the methylthio analog .
Data Tables
Table 1: Physical and Chemical Properties
Preparation Methods
Route 1: Nitro Reduction and Thioether Formation
This two-step approach derives from methodologies in CN104151157A and CN113072441A , adapted for deuterium incorporation:
Step 1: Nitro to Amine Reduction
-
Starting material : 5-Nitro-2-hydroxybenzoic acid.
-
Conditions : Hydrogenation under H₂ (or D₂ for deuteration) with Pd/C or Pt/C catalysis at 60–90°C and 0.5–1.5 MPa.
-
Deuteration : Substituting H₂ with D₂ yields deuterated amine intermediates.
| Step | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|
| 1 | 85–92 | 95 (C2 hydroxyl) |
| 2 | 78–84 | 98 (SCH₃ group) |
Route 2: Direct Methylthiolation of Hydroxybenzoic Acid
Adapting CN104151157A , this one-pot method avoids intermediate isolation:
Procedure :
-
Substrate : 2-Hydroxy-5-mercaptobenzoic acid.
-
Methylation : Use (CD₃)₂SO₄ (deuterated dimethyl sulfate) in basic methanol.
Advantages :
Deuteration-Specific Optimization
Acid-Catalyzed H/D Exchange
Catalytic Deuterium Incorporation
-
Metal Catalysts : Rhodium or iridium complexes facilitate aromatic H/D exchange.
Analytical Characterization
Mass Spectrometry
NMR Spectroscopy
-
¹H NMR : Absence of signals at δ 10.8 (OH) and δ 2.5 (SCH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nitro Reduction | 78–84 | 95–98 | Moderate | High |
| Direct Methylthiolation | 88–92 | 92–95 | High | Moderate |
| H/D Exchange | 85–90 | 85–90 | Low | Low |
Challenges and Mitigation Strategies
-
Isotopic Dilution : Minimized by using excess deuterated reagents (e.g., CD₃I) and anhydrous conditions.
-
Byproduct Formation : Controlled via stepwise temperature ramping and pH adjustment during hydrolysis.
-
Purification : Chromatography (silica gel) or recrystallization from deuterated solvents enhances purity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Hydroxy-5-(methylthio)-benzoic Acid-D3 with high isotopic purity?
Methodological Answer: Deuterated benzoic acid derivatives are typically synthesized via isotopic exchange or by using deuterated precursors. For this compound, a plausible approach involves:
- Step 1 : Starting with non-deuterated 2-Hydroxy-5-(methylthio)-benzoic Acid, perform acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) under reflux .
- Step 2 : Purify the product using preparative HPLC or column chromatography to isolate the deuterated compound. Validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) .
- Key Consideration : Ensure reaction conditions avoid deuterium loss (e.g., minimize exposure to protic solvents post-synthesis).
Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS to detect the molecular ion peak (M⁺) and confirm the mass shift (+3 Da) due to three deuterium atoms. Isotopic distribution patterns should align with theoretical predictions .
- NMR Spectroscopy : ¹H NMR will show reduced/absent proton signals at deuterated positions, while ²H NMR or ¹³C NMR can confirm deuterium incorporation .
- Infrared (IR) Spectroscopy : Compare vibrational modes (e.g., O-H stretching) between deuterated and non-deuterated forms to validate isotopic substitution .
Advanced Research Questions
Q. How does deuteration affect the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated analog?
Methodological Answer:
- In Vitro Studies : Incubate both compounds with liver microsomes or hepatocytes. Quantify degradation rates using LC-MS/MS to assess metabolic stability. Deuteration often reduces CYP450-mediated metabolism due to the kinetic isotope effect .
- Pharmacokinetic Analysis : Administer equimolar doses in animal models (e.g., rodents). Measure plasma half-life (t₁/₂), clearance, and bioavailability. Deuterated analogs typically exhibit prolonged t₁/₂ due to slower metabolism .
Q. What analytical strategies resolve challenges in detecting trace impurities or positional isomers during synthesis of this compound?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate positional isomers. Monitor UV absorbance at 254 nm for benzoic acid derivatives .
- LC-HRMS : Employ tandem mass spectrometry to identify impurities via fragmentation patterns. For example, methylthio group migration during synthesis may generate isomers, detectable via unique product ions .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS to identify instability triggers (e.g., hydrolysis of the methylthio group) .
- Storage Recommendations : Based on stability data, store lyophilized samples at -20°C in amber vials to minimize light- or heat-induced degradation .
Data Contradiction and Resolution
Q. Conflicting reports exist on the biological activity of methylthio-substituted benzoic acids. How can researchers design experiments to validate the specificity of this compound in target interactions?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) against target proteins (e.g., enzymes or receptors). Compare results with non-deuterated and structurally similar analogs (e.g., 3-Chloro-5-(methylthio)benzoic acid) to assess deuterium’s impact .
- Isotope Tracing : In cell-based assays, track deuterium retention via MS to correlate isotopic labeling with observed bioactivity, ensuring effects are not due to metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
